4-(Hydroxymethyl)-1-methylpyridinium iodide
Overview
Description
“4-(Hydroxymethyl)-1-methylpyridinium iodide” is likely a pyridinium salt, which consists of a positively charged pyridinium ion and a negatively charged iodide ion. The pyridinium ion is derived from pyridine, a six-membered ring with one nitrogen atom and five carbon atoms. The “4-(Hydroxymethyl)” indicates a -CH2OH group attached to the 4th carbon of the pyridine ring, and the “1-methyl” indicates a -CH3 group attached to the nitrogen atom in the ring .
Synthesis Analysis
The synthesis of such a compound might involve the reaction of 4-hydroxymethylpyridine with methyl iodide, which would introduce the methyl group onto the nitrogen atom, forming the pyridinium ion .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridinium ring substituted with a hydroxymethyl group at the 4th position and a methyl group at the nitrogen atom. The iodide ion would be associated with the pyridinium ion through ionic bonding .Chemical Reactions Analysis
As a pyridinium salt, this compound might participate in various chemical reactions. For example, it could act as a source of “4-(Hydroxymethyl)pyridine” under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a salt, it would likely be solid at room temperature and highly soluble in water .Scientific Research Applications
Photodynamic Applications
4-(Hydroxymethyl)-1-methylpyridinium iodide is employed in the synthesis of novel compounds for photodynamic applications. For instance, its derivatives are used in the synthesis of arylazomerocyanine dyes, which have potential as molecular photoprobes due to their solvatochromic behavior and tautomeric structures (Altalbawy et al., 2016). Moreover, it has been utilized in hydrogels containing porphyrin-loaded nanoparticles for topical photodynamic therapy, showing excellent characteristics for clinical applications (González-Delgado et al., 2016).
Crystal Structure and Chemical Properties
Its derivatives are also significant in the study of crystal structures and chemical properties. Research on compounds like 1,1′,1″-trimethyl-4,4′,4″-(1,3,5-triazin-2,4,6-triyl)tripyridinium trisiodide demonstrates its utility in understanding crystal formation and stability (Nguyen et al., 2016).
Green Chemistry and Environmental Applications
In green chemistry, derivatives of 4-(Hydroxymethyl)-1-methylpyridinium iodide contribute to environmentally friendly solutions. An example is the synthesis of 1-butyl-2-methylpipyridinium iodide, used as a novel ionic liquid for green synthesis under solvent-free conditions (Nikoofar & Peyrovebaghi, 2019). Also, its application in the preparation of nanocomposites for photocatalytic degradation of pollutants showcases its potential in environmental remediation (Razi, Zinatloo-Ajabshir, & Salavati‐Niasari, 2017).
Corrosion Inhibition
The compound's utility extends to corrosion inhibition, where its derivatives, like cross-linked poly(N-alkyl-4-vinylpyridinium) iodides, have shown effectiveness in reducing steel corrosion in acidic solutions, illustrating its significance in industrial applications (Hamidi et al., 2020).
Biochemistry and Molecular Probes
In biochemistry, it serves as a building block for fluorescent probes to study protein structural dynamics and mitochondrial pH imaging. This is exemplified by the synthesis of a mitochondrial-targeted pH fluorescent probe using a derivative of4-(Hydroxymethyl)-1-methylpyridinium iodide, which exhibits pH-dependent behavior and is effective in visualizing mitochondrial pH fluctuations in live cells (Lin et al., 2018). Such applications highlight the importance of this compound in advanced biochemical research and diagnostics.
Nonlinear Optical Materials
4-(Hydroxymethyl)-1-methylpyridinium iodide derivatives are also significant in the development of organic nonlinear optical (NLO) materials. A study using a pillar[5]arene to encapsulate NLO molecules, including a derivative of this compound, demonstrated the manipulation of centrosymmetric arrangements in solid-state NLO materials, which has potential applications in optoelectronics (Liang et al., 2023).
Chemical Reactions and Synthesis
Furthermore, its derivatives have been explored in chemical reactions like the [4+1] cyclization reaction for synthesizing 3-amino-2,3-dihydrobenzofurans, showcasing the versatility of this compound in organic synthesis and pharmaceutical applications (Fang et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1-methylpyridin-1-ium-4-yl)methanol;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-5,9H,6H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDTZZNZCVUGIF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)CO.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538303 | |
Record name | 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-methylpyridinium iodide | |
CAS RN |
6457-57-4 | |
Record name | 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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